molecular formula C13H21Cl2N3O2 B126993 Cypenhymustine CAS No. 150380-35-1

Cypenhymustine

Cat. No. B126993
M. Wt: 322.2 g/mol
InChI Key: SSPKQVAQJYNRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cypenhymustine is a synthetic compound that belongs to the family of nitrogen mustards. It is a potent cytotoxic agent that has been extensively studied for its potential use in cancer therapy. Cypenhymustine has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism Of Action

Cypenhymustine exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. It forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links, which interfere with DNA replication and transcription. This ultimately leads to cell death.

Biochemical And Physiological Effects

Cypenhymustine has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing G2/M cell cycle arrest. Cypenhymustine has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the major advantages of cypenhymustine is its potent cytotoxic effects on cancer cells. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, cypenhymustine has some limitations in lab experiments. It is a highly reactive compound and requires special handling and storage conditions. It also has a short half-life, which limits its efficacy in vivo.

Future Directions

There are several future directions for the development of cypenhymustine as a cancer therapy. One potential direction is the development of novel drug delivery systems that can improve the efficacy and safety of cypenhymustine. Another direction is the identification of biomarkers that can predict the response of cancer cells to cypenhymustine. Additionally, the combination of cypenhymustine with other cancer therapies may improve its efficacy and reduce the risk of drug resistance.

Synthesis Methods

Cypenhymustine is synthesized through a multi-step process that involves the reaction of aniline with chloroacetyl chloride to form N-(chloroacetyl)aniline. This intermediate is then reacted with nitrogen mustard to form cypenhymustine.

Scientific Research Applications

Cypenhymustine has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and lymphoma.

properties

CAS RN

150380-35-1

Product Name

Cypenhymustine

Molecular Formula

C13H21Cl2N3O2

Molecular Weight

322.2 g/mol

IUPAC Name

3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H21Cl2N3O2/c14-5-7-17(8-6-15)9-10-18-11(19)13(16-12(18)20)3-1-2-4-13/h1-10H2,(H,16,20)

InChI Key

SSPKQVAQJYNRQQ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl

synonyms

3-(2-(bis(2'-chloroethyl)amino)ethyl)-5,5-tetramethylenehydantoin
cypenhymustine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.